Welcome to the BenchChem Online Store!
molecular formula C9H8Cl2FNO B157723 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide CAS No. 131605-66-8

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Cat. No. B157723
M. Wt: 236.07 g/mol
InChI Key: VJQJGNHCAHOAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05053509

Procedure details

A solution of 3-chloropropionyl chloride (127 g) in acetone (200 cc) is added with stirring in the course of 35 minutes to a solution, at a temperature in the region of 55°) C., of 3-chloro-4-fluoroaniline (291 g) in acetone (500 cc), and the mixture is maintained at this temperature for 2 hours. After cooling to approximately 20° C., the insoluble matter is removed by filtration and washed with acetone (2×200 cc). The combined filtrate and washings are poured with stirring into water (2 liters) and ice (1 kg). The temperature is allowed to rise to approximately 20° C. and the product is extracted with dichloromethane (4×500 cc). The combined organic extracts are washed with water (3×500 cc), dried over magnesium sulphate, stirred for 15 minutes with Norit vegetable charcoal (6 g), filtered through diatomaceous silica for filtration and concentrated under reduced pressure (2.7 kPa) at 50° C. The solid obtained is recrystallized in a mixture of cyclohexane (133 cc) and isopropyl ether (67 cc). 3'-Chloro-4'-fluoro-3-chloropropionanilide (176 g) is obtained in the form of a beige solid, m.p. 94° C., which is used without further treatment for the subsequent steps.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
291 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[Cl:7][C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][C:14]=1[F:15])[NH2:11]>CC(C)=O>[Cl:7][C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][C:14]=1[F:15])[NH:11][C:4](=[O:5])[CH2:3][CH2:2][Cl:1]

Inputs

Step One
Name
Quantity
127 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
291 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1F
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring in the course of 35 minutes to a solution, at a temperature in the region of 55°) C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the insoluble matter is removed by filtration
WASH
Type
WASH
Details
washed with acetone (2×200 cc)
ADDITION
Type
ADDITION
Details
The combined filtrate and washings are poured
STIRRING
Type
STIRRING
Details
with stirring into water (2 liters) and ice (1 kg)
CUSTOM
Type
CUSTOM
Details
to rise to approximately 20° C.
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with dichloromethane (4×500 cc)
WASH
Type
WASH
Details
The combined organic extracts are washed with water (3×500 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
STIRRING
Type
STIRRING
Details
stirred for 15 minutes with Norit vegetable charcoal (6 g)
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous silica for filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (2.7 kPa) at 50° C
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized in a mixture of cyclohexane (133 cc) and isopropyl ether (67 cc)

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
ClC=1C=C(NC(CCCl)=O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 176 g
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.